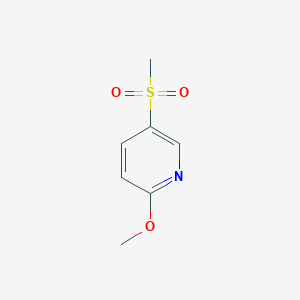

2-Methoxy-5-(methylsulfonyl)pyridine

Description

Overview of Pyridine (B92270) Derivatives in Organic Synthesis and Advanced Materials Science

Pyridine, an aromatic heterocycle isosteric with benzene, is a fundamental building block in a multitude of chemical applications. rsc.org Its derivatives are integral to pharmaceutical sciences, featuring in a wide range of FDA-approved drugs with diverse therapeutic actions, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. rsc.orgtandfonline.comnih.govnih.govrsc.org Essential medicines such as the antibiotic isoniazid, the anti-ulcer agent omeprazole, and the calcium channel blocker amlodipine (B1666008) all contain a pyridine core, highlighting the scaffold's versatility in drug design. nih.govsarchemlabs.com The nitrogen atom in the pyridine ring is a key feature, as it can participate in hydrogen bonding with biological receptors, which can enhance the pharmacokinetic properties of drug candidates. nih.govnih.gov

Beyond medicine, pyridine derivatives are crucial in agrochemicals, serving as active ingredients in herbicides and insecticides. researchgate.netnumberanalytics.com In the realm of materials science, the unique electronic properties of the pyridine ring are harnessed to create functional materials. ontosight.ai These include luminescent liquid crystals, chemosensors for detecting various ions, and molecular assemblies for applications in electrochromic materials and solar cells. tandfonline.comacs.orgresearchgate.net The rich coordination chemistry of pyridine-type ligands also allows for the construction of complex materials with tailored electronic and optical properties. acs.org The continuous development of novel synthetic methods to create substituted pyridines underscores their sustained importance across scientific disciplines. nih.govnumberanalytics.comacs.orgresearchgate.net

| Field | Examples of Applications | Key Pyridine-Containing Compounds |

|---|---|---|

| Pharmaceuticals | Anticancer, Antibacterial, Antiviral, Anti-inflammatory, Cardiovascular drugs. tandfonline.comnih.govnih.govsarchemlabs.com | Isoniazid, Omeprazole, Amlodipine, Imatinib. nih.govsarchemlabs.com |

| Agrochemicals | Herbicides, Insecticides, Fungicides. researchgate.netnumberanalytics.com | Picloram, Nitrapyrin. researchgate.net |

| Materials Science | Luminescent materials, Chemsensors, Electrochromic devices, Catalysts. tandfonline.comontosight.aiacs.org | Transition metal pyridine complexes, Polypyridyl complexes. ontosight.aiacs.org |

| Natural Products | Vitamins, Coenzymes, Alkaloids. researchgate.netnih.gov | Nicotinamide (Vitamin B3), Pyridoxine (Vitamin B6), Nicotine. sarchemlabs.comresearchgate.net |

Significance of Methoxy (B1213986) and Methylsulfonyl Moieties in Aromatic and Heteroaromatic Systems

The properties of a pyridine derivative are profoundly influenced by its substituents. In 2-Methoxy-5-(methylsulfonyl)pyridine, the methoxy (-OCH₃) and methylsulfonyl (-SO₂CH₃) groups impart distinct and somewhat opposing electronic effects on the heteroaromatic ring, creating a molecule with unique reactivity and potential for specific interactions.

In contrast, the methylsulfonyl group is a powerful electron-withdrawing group. Both the sulfur and oxygen atoms are highly electronegative, and the sulfonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects. This deactivation of the ring makes it less reactive towards electrophiles but more susceptible to nucleophilic aromatic substitution. nih.gov Furthermore, the methylsulfonyl group is an excellent leaving group in nucleophilic substitution reactions, a property that is highly valuable in organic synthesis. rsc.org

The co-occurrence of a strong electron-donating group (methoxy) and a strong electron-withdrawing group (methylsulfonyl) on the same pyridine ring creates a "push-pull" system. This electronic arrangement can lead to significant polarization of the molecule, influencing its dipole moment, solubility, crystal packing, and interaction with biological targets.

| Functional Group | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

|---|---|---|---|

| Methoxy (-OCH₃) | Electron-withdrawing | Strongly electron-donating | Activating (directs ortho/para) |

| Methylsulfonyl (-SO₂CH₃) | Strongly electron-withdrawing | Electron-withdrawing | Deactivating (directs meta) |

Rationale for In-Depth Academic Research on this compound and its Analogues

The specific substitution pattern of this compound makes it and its analogues compelling targets for academic and industrial research, particularly in the field of medicinal chemistry. The rationale for this focus is multifaceted:

Modulation of Biological Activity: The pyridine core is a proven pharmacophore. nih.gov The presence of both electron-donating and electron-withdrawing groups allows for the precise modulation of the molecule's electronic distribution. This is critical for optimizing interactions with biological targets such as enzymes and receptors, potentially leading to increased potency and selectivity. Research into related structures, such as 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, has identified potent and selective inhibitors of the COX-2 enzyme, which is relevant for anti-inflammatory drugs. nih.gov

Intermediate for Complex Synthesis: The reactivity of the pyridine ring is significantly altered by these substituents. For instance, the methylsulfonyl group can serve as a leaving group, facilitating the introduction of other functional groups at the 5-position through nucleophilic substitution. rsc.org This makes the compound a valuable intermediate for the synthesis of more complex molecules. The methoxy group can also be a site for further chemical modification.

Pharmacokinetic Optimization: The polarity and hydrogen-bonding capabilities introduced by the methoxy and methylsulfonyl groups can be used to tune a molecule's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability. For example, imidazo[1,2-a]pyridine (B132010) analogues containing sulfonyl groups have been synthesized and evaluated as potential anti-mycobacterial agents. nih.gov

Exploration of Structure-Activity Relationships (SAR): The synthesis of analogues of this compound allows researchers to systematically study how changes in the substitution pattern affect biological activity. This exploration of SAR is fundamental to rational drug design. For instance, the synthesis of various pyridine ether derivatives has led to the identification of potent dual PPARα/γ agonists, which are of interest for treating metabolic diseases. researchgate.net

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁NO₃S | PubChem nih.gov |

| Molecular Weight | 201.25 g/mol | PubChem nih.gov |

| XLogP3 | 0.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 98627-16-8 | C₇H₉NO₃S |

| Pyridine | 110-86-1 | C₅H₅N |

| Benzene | 71-43-2 | C₆H₆ |

| Isoniazid | 54-85-3 | C₆H₇N₃O |

| Omeprazole | 73590-58-6 | C₁₇H₁₉N₃O₃S |

| Amlodipine | 88150-42-9 | C₂₀H₂₅ClN₂O₅ |

| 2-Ethoxy-5-(methylsulfonyl)pyridine | 721430-01-9 | C₈H₁₁NO₃S |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-11-7-4-3-6(5-8-7)12(2,9)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNAEADWDCOONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 5 Methylsulfonyl Pyridine and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for Pyridine (B92270) Core Functionalization

A retrosynthetic analysis of 2-methoxy-5-(methylsulfonyl)pyridine reveals several plausible disconnection strategies. The most straightforward approach involves disconnecting the carbon-sulfur bond of the methylsulfonyl group. This leads to a key intermediate, a 5-functionalized 2-methoxypyridine (B126380), where the functional group can be a halide (e.g., bromo or chloro) suitable for subsequent introduction of the sulfur moiety. This disconnection is strategically sound as it simplifies the target molecule into a more readily accessible substituted pyridine.

Further disconnection of the methoxy (B1213986) group from the 2-position of the pyridine ring through a C-O bond cleavage points towards a 2,5-dihalopyridine as a potential starting material. This precursor allows for the sequential and regioselective introduction of the methoxy and the methylsulfonyl (or its precursor) groups.

An alternative strategy could involve the construction of the pyridine ring itself with the desired substitution pattern already in place or in a latent form. For instance, a ring-opening and closing cascade (ROCC) mechanism of a suitably substituted isoxazole (B147169) could be envisioned to form the 2,5-disubstituted pyridine core researchgate.net. However, for the specific target molecule, functional group interconversion on a pre-formed pyridine ring is a more common and direct approach.

Synthesis of Pyridine Ring Precursors

The synthesis of appropriately functionalized pyridine precursors is a critical first step. A common and versatile precursor for the synthesis of this compound is a 2-halo-5-substituted pyridine. For example, 2-chloro-5-nitropyridine (B43025) is a valuable intermediate. Its synthesis can be achieved from 2-aminopyridine (B139424) through a sequence of reactions involving nitration to produce 2-amino-5-nitropyridine (B18323), followed by diazotization and subsequent chlorination. The nitration of 2-aminopyridine with a mixture of concentrated sulfuric acid and fuming nitric acid can yield 2-amino-5-nitropyridine guidechem.comchemicalbook.com. This intermediate can then be converted to 2-hydroxy-5-nitropyridine (B147068) via a diazotization reaction, which is then chlorinated using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to afford 2-chloro-5-nitropyridine chemicalbook.comdissertationtopic.net.

Another key precursor, 5-bromo-2-methoxypyridine (B44785), can be synthesized from 2,5-dibromopyridine (B19318). The reaction of 2,5-dibromopyridine with sodium methoxide (B1231860) in methanol (B129727) provides a direct route to 5-bromo-2-methoxypyridine in high yield chemicalbook.comchemicalbook.com. This method is efficient for introducing the methoxy group at the more reactive 2-position of the pyridine ring.

| Precursor | Starting Material | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅, 100-105 °C, 5h | 98% | chemicalbook.com |

| 5-Bromo-2-methoxypyridine | 2,5-Dibromopyridine | NaOH, Methanol, Reflux, 5h | 98% | chemicalbook.com |

| 5-Bromo-2-methoxypyridine | 2,5-Dibromopyridine | Sodium methoxide, Methanol, 70 °C, 42h | 95% | chemicalbook.com |

Introduction of the Methoxy Group via Alkylation or Nucleophilic Substitution

The introduction of a methoxy group at the 2-position of the pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates the displacement of a good leaving group, such as a halide, by a nucleophile.

A widely used method involves the reaction of a 2-halopyridine with sodium methoxide. For instance, 2-chloro-5-nitropyridine can be readily converted to 2-methoxy-5-nitropyridine (B154726) by treatment with sodium methoxide in methanol at reflux google.com. This reaction is generally high-yielding and provides a direct route to the 2-methoxy substituted pyridine. Similarly, as mentioned in the previous section, the synthesis of 5-bromo-2-methoxypyridine from 2,5-dibromopyridine also exemplifies this efficient methoxylation at the 2-position chemicalbook.comchemicalbook.com. The higher reactivity of the halogen at the 2-position compared to the 5-position allows for selective monosubstitution.

| Product | Starting Material | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Methoxy-5-nitropyridine | 2-Chloro-5-nitropyridine | Sodium methoxide, Methanol, Reflux, 1h | 96.5% | google.com |

| 2-Methoxy-4-methyl-5-nitropyridine | 2-Chloro-4-methyl-5-nitropyridine | Sodium, Methanol, 0 °C to RT, 30 min | 98% | prepchem.com |

Strategies for Incorporating the Methylsulfonyl Group

The methylsulfonyl group can be introduced onto the pyridine ring through several synthetic strategies. The most common methods involve the oxidation of a corresponding sulfide (B99878) precursor or the direct introduction of the sulfonyl moiety via nucleophilic aromatic substitution with a sulfinate salt.

A reliable two-step approach for the introduction of the methylsulfonyl group is the initial synthesis of a methylthio-substituted pyridine followed by its oxidation to the corresponding sulfone. The sulfide precursor, 2-methoxy-5-(methylthio)pyridine, can be prepared from 5-bromo-2-methoxypyridine. A nucleophilic aromatic substitution reaction with sodium thiomethoxide can be employed for this transformation. Microwave-assisted synthesis has been shown to be effective for the reaction of halopyridines with sodium thiomethoxide in ethanol, leading to high yields of the corresponding methylthio-pyridines tandfonline.com.

Once the sulfide is obtained, it can be oxidized to the sulfone using a variety of oxidizing agents. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, potassium permanganate, or Oxone®. The choice of oxidant and reaction conditions can be tuned to selectively yield the sulfone.

An alternative and more direct method for the introduction of the methylsulfonyl group is the nucleophilic aromatic substitution of a halopyridine with a sulfinate salt, such as sodium methanesulfinate. This approach avoids the need for a separate oxidation step. The SNAr reaction of an activated aryl halide with a sulfinate salt can provide the corresponding sulfone directly. While this method is well-established for many aromatic systems, its application to specific substituted pyridines may require optimization of reaction conditions, such as the choice of solvent, temperature, and potentially the use of a catalyst.

Advanced Sequential Functionalization Approaches for Substituted Pyridines

Modern synthetic chemistry offers advanced strategies for the sequential functionalization of pyridine rings, which can provide more efficient and versatile routes to complex molecules like this compound. One such approach is the use of directed C-H functionalization. This strategy allows for the direct introduction of functional groups at specific positions on the pyridine ring, guided by a directing group. For instance, a pre-installed group on the pyridine ring can direct metallation or catalytic activation to an adjacent C-H bond, which can then be functionalized.

Multi-Step Synthesis via Halogenated Pyridine Intermediates

A common and established approach to synthesizing substituted pyridines like this compound relies on the functionalization of pre-existing halogenated pyridine rings. This strategy leverages the reactivity of halogens as leaving groups for nucleophilic substitution or as handles for cross-coupling reactions. For instance, 2-chloropyridine (B119429) can be converted to 2-methoxypyridine by reaction with sodium methoxide in refluxing methanol. researchgate.net Further functionalization at the 5-position would then be required to introduce the methylsulfonyl group.

A general sequence might involve:

Halogenation: Introduction of a halogen (e.g., Br, Cl) at the 5-position of a suitable pyridine precursor.

Introduction of the Sulfonyl Group: The halogen at the 5-position can be displaced or used in a coupling reaction to install a sulfur-containing moiety, which is subsequently oxidized to the methylsulfonyl group.

Introduction of the Methoxy Group: A halogen at the 2-position can be substituted by a methoxy group, typically using sodium methoxide.

The synthesis of 5-bromo-2-aminopyridine, a potential intermediate, can be achieved from 2-aminopyridine. beilstein-journals.org This intermediate highlights the utility of halogenated pyridines in building more complex structures. The reaction of 5-bromo-2-aminopyridine with a functionalized maleimide (B117702) results in N-methyl-4-((5-bromopyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile, demonstrating the reactivity of the amino group while the bromo group remains for potential further modification. beilstein-journals.org

| Step | Reactants | Reagents/Conditions | Product | Notes |

| 1 | 2-Chloropyridine | NaOMe, refluxing MeOH | 2-Methoxypyridine | Nucleophilic aromatic substitution. researchgate.net |

| 2 | 2-Aminopyridine | N-Bromosuccinimide (NBS) | 5-Bromo-2-aminopyridine | Electrophilic halogenation. |

| 3 | 5-Halopyridine | Sodium methanethiolate, then oxidation (e.g., m-CPBA) | 5-(Methylsulfonyl)pyridine | Introduction and oxidation of the sulfur moiety. |

Direct C-H Functionalization Methodologies for Pyridine Rings

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for derivatizing heterocyclic rings, avoiding the need for pre-functionalized starting materials like halogenated pyridines. Palladium-catalyzed reactions are prominent in this area. For pyridine C-H functionalization, challenges such as the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom must be overcome. researchgate.net

One strategy involves the use of a transient activator. For example, a palladium-catalyzed direct diarylation of pyridines has been developed where an in situ generated N-methylpyridinium salt is arylated at the 2- and 6-positions, followed by N-demethylation. researchgate.netnih.gov While this example focuses on arylation, similar principles can be applied to sulfonylation.

A palladium-catalyzed direct C-H bond sulfonylation has been achieved for indoles, which serves as a model for other heterocycles. nih.govfigshare.com This method involves a three-component reaction using a directing group (like a pyridin-2-yl group), a sulfur dioxide source (DABCO·(SO₂)₂), and an aryldiazonium salt. nih.gov This approach merges palladium catalysis with the insertion of sulfur dioxide, offering a pathway to sulfonated heterocycles under mild conditions. nih.govfigshare.com

| Methodology | Catalyst/Reagents | Key Feature | Potential Application | Source |

| Transient Activator Strategy | Pd(OAc)₂, (MeO)₂SO₂, Cu₂O | In situ generation of a reactive N-methylpyridinium salt. | Direct diarylation at C2 and C6 positions of pyridine. | researchgate.netnih.gov |

| Directed C-H Sulfonylation | Palladium(II) bromide, DABCO·(SO₂)₂, Aryldiazonium tetrafluoroborates | Three-component reaction with SO₂ insertion. | Synthesis of 2-sulfonated indoles, adaptable to pyridine systems. | nih.govfigshare.com |

Palladium-Mediated Cross-Coupling Strategies for Pyridine Derivatization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For pyridine derivatization, these methods are invaluable.

The Suzuki-Miyaura cross-coupling is widely used but can be challenging for 2-substituted pyridines due to the instability and low reactivity of the corresponding pyridine-2-boronates. semanticscholar.org An alternative approach utilizes pyridine-2-sulfinates as stable and effective nucleophilic coupling partners in a palladium-catalyzed desulfinylative cross-coupling with aryl halides. semanticscholar.orgsigmaaldrich.comtcichemicals.com This method has shown exceptional scope and can be applied to the synthesis of medicinally relevant linked pyridine-heterocycle building blocks. semanticscholar.orgsigmaaldrich.com Mechanistic studies indicate that the rate-determining step can be the reductive elimination from the palladium(II) species. acs.orgnih.gov

These strategies are highly adaptable for creating bonds between a pyridine ring and a sulfonyl-containing fragment, or for coupling a sulfonylated pyridine with another aromatic system.

| Reaction Type | Coupling Partners | Catalyst System (Example) | Key Advantage | Source |

| Desulfinylative Cross-Coupling | Pyridine-2-sulfinate & Aryl halide | Pd(OAc)₂, PCy₃, K₂CO₃ | Overcomes limitations of unstable pyridine-2-boronates. | semanticscholar.orgtcichemicals.com |

| General Suzuki-Miyaura | Aryl boronic acid & Aryl halide | Pd/C, Triphenylphosphine, Na₂CO₃ | Widely used for C-C bond formation. | nih.gov |

Synthetic Adaptations for Structurally Related Methoxypyridines Bearing Sulfonyl Groups

The synthetic principles described above can be adapted to produce a range of structurally related compounds where the nature of the sulfonyl group or the substitution pattern on the aromatic ring is varied.

Synthesis of 2-Methoxy-5-(phenylsulfonyl)pyridine

The synthesis of analogues like 2-methoxy-5-(phenylsulfonyl)pyridine can be achieved using similar cross-coupling strategies. A key reaction would be the coupling of a 5-halopyridine derivative with a phenylsulfinate salt or the coupling of a pyridine-5-boronic acid derivative with a phenylsulfonyl halide. The preparation of 2-(2'-methoxy-4'-methanesulfonyloxy-phenyl)-imidazo[4,5-c]pyridine involves the reaction of the corresponding hydroxy-phenyl precursor with methanesulfonic acid chloride, illustrating a direct method to form a sulfonate ester, a related functional group. prepchem.com

Synthesis of Methyl 2-Methoxy-5-(methylsulfonyl)benzoate

While not a pyridine, methyl 2-methoxy-5-(methylsulfonyl)benzoate is a closely related analogue. Its synthesis often starts from salicylic (B10762653) acid or methyl salicylate. chemicalbook.comresearchgate.net A typical industrial route involves a four-step sequence:

Etherification: Methylation of the phenolic hydroxyl group of salicylic acid to give 2-methoxybenzoic acid. This step can achieve yields as high as 92.6%. researchgate.net

Chlorosulfonation: Reaction of 2-methoxybenzoic acid with chlorosulfonic acid to produce 2-methoxy-5-(chlorosulfonyl)benzoic acid. Optimized conditions can lead to yields of 95.7%. researchgate.net

Amination: Conversion of the sulfonyl chloride to a sulfonamide. This step's yield has been optimized to 75.8%. researchgate.net

Esterification: Conversion of the carboxylic acid to a methyl ester, yielding the final product. Yields for this step can reach 97.4%. researchgate.net

An alternative, more efficient synthesis has been developed, starting from methyl 2-methoxy-5-chlorobenzoate. guidechem.com This compound is reacted with sodium aminosulfonate in the presence of a cuprous bromide catalyst in tetrahydrofuran. This method is reported to produce Methyl 2-methoxy-5-sulfamoylbenzoate in 94.5% yield and avoids many of the waste-generation issues of the classical route. guidechem.comgoogle.comgoogle.com

| Synthetic Route | Starting Material | Key Steps | Overall Yield | Source |

| Classical Four-Step | Salicylic Acid | Etherification, Chlorosulfonation, Amination, Esterification | ~63.7% | researchgate.net |

| Novel One-Step | Methyl 2-methoxy-5-chlorobenzoate | Copper-catalyzed reaction with sodium aminosulfonate | 94.5% | guidechem.comgoogle.com |

Preparative Routes for 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine

Introduction of Fluorine: Starting with an appropriately substituted aminopyridine, a Balz-Schiemann reaction or a related diazotization-fluorination sequence can be used to install the fluorine atom. For example, 3-amino-2-bromo-6-picoline can be converted to 2-bromo-3-fluoro-6-picoline. google.com

Introduction of Bromine: Bromination can be achieved using standard electrophilic brominating agents.

Installation of the Methylsulfonyl Group: The 2-position of a 3-fluoropyridine (B146971) ring is activated towards nucleophilic attack. A halogen at this position could be displaced by sodium methanethiolate, followed by oxidation to the desired methylsulfonyl group.

The synthesis of 2-methyl-5-bromo-3-(trifluoromethyl)pyridine involves a multi-step route starting from 2-chloro-3-trifluoromethyl-5-nitropyridine, demonstrating the complexity involved in preparing such polysubstituted pyridines. google.com

Synthesis of 5-Hydrazinyl-2-(methylsulfonyl)pyridine

Method 1: Nucleophilic Aromatic Substitution

This is the most direct method for introducing a hydrazine (B178648) group onto a pyridine ring. The synthesis involves the reaction of a pyridine derivative bearing a suitable leaving group at the 2-position, such as a halogen, with hydrazine hydrate (B1144303).

Starting Material: 2-Chloro-5-(methylsulfonyl)pyridine or 2-Bromo-5-(methylsulfonyl)pyridine.

Reagent: Hydrazine hydrate (N₂H₄·H₂O).

General Procedure: The halo-pyridine precursor is heated with an excess of hydrazine hydrate. psu.edugoogle.com The excess hydrazine not only acts as the nucleophile but can also serve as the solvent. The reaction mixture is typically refluxed for a period, after which the excess hydrazine is removed under reduced pressure. google.com The resulting product is then isolated and purified, often through crystallization. To optimize yield and prevent the formation of undesired dimers, a large excess of hydrazine hydrate is often required. researchgate.net

The general reaction is depicted below: Cl-Py-(SO₂Me) + N₂H₄·H₂O → H₂NNH-Py-(SO₂Me) + HCl

Method 2: Reduction of a Diazonium Salt

An alternative pathway involves the conversion of an amino group on the pyridine ring into a hydrazine moiety. This multi-step process begins with the diazotization of an aminopyridine, followed by the reduction of the resulting diazonium salt.

Starting Material: 5-Amino-2-(methylsulfonyl)pyridine.

Reagents:

Diazotization: Sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (typically 0–5 °C). researchgate.netorganic-chemistry.org

Reduction: A reducing agent such as stannous chloride (SnCl₂) or sodium sulfite (B76179) (Na₂SO₃).

General Procedure: The starting aminopyridine is dissolved in a strong acid and cooled. An aqueous solution of sodium nitrite is added dropwise to form the intermediate diazonium salt. organic-chemistry.org This unstable intermediate is immediately treated with a reducing agent. The reduction of the diazonium salt yields the corresponding hydrazine derivative. researchgate.net

This method avoids the use of large excesses of hydrazine hydrate but requires careful control of the reaction conditions, especially during the formation of the unstable diazonium salt. researchgate.net

Table 1: Comparison of Synthetic Routes for Hydrazinyl Pyridines

| Feature | Nucleophilic Aromatic Substitution | Reduction of Diazonium Salt |

| Starting Material | Halo-pyridine derivative | Amino-pyridine derivative |

| Key Reagents | Hydrazine hydrate | Sodium nitrite, Strong acid, Reducing agent |

| Number of Steps | One | Two (Diazotization, Reduction) |

| Key Advantage | Procedurally simpler | Avoids large excess of hydrazine hydrate |

| Common Challenge | Requires excess hydrazine; potential for dimers researchgate.net | Handling of unstable diazonium intermediate researchgate.net |

Ring-Opening and Closing Cascade (ROCC) Mechanisms for Pyridine Derivatives

Ring-Opening and Closing Cascade (ROCC) mechanisms represent a sophisticated strategy in heterocyclic chemistry for the transformation of one heterocyclic system into another. This approach has been applied to the synthesis of substituted pyridine derivatives from other ring systems, such as isoxazoles.

A novel synthesis of 2,5-disubstituted pyridine derivatives utilizes a ROCC mechanism starting from isoxazole precursors. This process involves the reductive cleavage of the weak N-O bond in the isoxazole ring, which initiates a cascade of reactions leading to the formation of a pyridine ring.

Mechanism and Key Steps:

Reductive Ring Opening: The synthesis begins with an isoxazole derivative. The N-O bond of the isoxazole is cleaved using a reducing agent. This ring-opening step generates an intermediate species, typically a vinylogous amide or a related enaminone.

Intermediate Formation: The cleavage of the isoxazole ring leads to a linear intermediate that contains the necessary atoms and functionalities to form the target pyridine ring.

Ring Closing (Cyclization): This intermediate then undergoes an intramolecular cyclization. The terminal functionalities of the linear intermediate react to form the new six-membered pyridine ring.

Aromatization: The final step is typically a dehydration or similar elimination reaction that leads to the formation of the stable, aromatic pyridine ring.

This cascade approach is valuable as it allows for the construction of complex pyridine structures from readily available starting materials in a single, efficient process. It demonstrates how a five-membered heterocyclic ring can be effectively rearranged and expanded into a six-membered aromatic system. orgsyn.org More broadly, sequential ring-opening and closing reactions have been developed to convert para-substituted pyridines into meta-substituted anilines, showcasing the versatility of these mechanisms in rearranging aromatic frameworks. nih.gov

Synthesis of 2-Substituted Pyrimidine (B1678525) Derivatives with Sulfonyl Groups

The synthesis of pyrimidine derivatives bearing a sulfonyl group at the 2-position is of significant interest, particularly due to their utility as reagents for cysteine modification. psu.eduresearchgate.net A common and effective method for preparing these compounds is a two-step sequence involving nucleophilic aromatic substitution (SNAr) followed by oxidation.

General Synthetic Pathway (SNAr/Oxidation):

Nucleophilic Aromatic Substitution (SNAr): The synthesis typically starts with a 2-halopyrimidine, such as 2-chloropyrimidine. This precursor is reacted with a thiol, most commonly sodium thiomethoxide (NaSMe), to introduce a thioether group at the 2-position. This reaction proceeds via a standard SNAr mechanism, where the thiolate anion displaces the halide on the electron-deficient pyrimidine ring.

Oxidation: The resulting 2-(methylthio)pyrimidine (B2922345) intermediate is then oxidized to the corresponding sulfone. A variety of oxidizing agents can be employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being one of the most common and effective. The oxidation converts the thioether into the highly electron-withdrawing methylsulfonyl group, significantly activating the 2-position of the pyrimidine ring. researchgate.net

This two-step process allows for the creation of a diverse library of 2-sulfonylpyrimidine derivatives by varying the substituents on the starting pyrimidine ring. Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyrimidine core can modulate the reactivity of the final sulfonyl derivative. researchgate.net

Table 2: Synthesis of Selected 2-Sulfonylpyrimidine Derivatives via SNAr/Oxidation Route

| Starting Material | Intermediate Product | Final Product | Key Reagents | Reference |

| 2-Chloropyrimidine | 2-(Methylthio)pyrimidine | 2-(Methylsulfonyl)pyrimidine | 1. NaSMe2. m-CPBA | researchgate.net |

| 2-Chloro-4-phenylpyrimidine | 4-Phenyl-2-(methylthio)pyrimidine | 4-Phenyl-2-(methylsulfonyl)pyrimidine | 1. NaSMe2. m-CPBA | researchgate.net |

| 2-Chloro-4-(trifluoromethyl)pyrimidine | 2-(Methylthio)-4-(trifluoromethyl)pyrimidine | 2-(Methylsulfonyl)-4-(trifluoromethyl)pyrimidine | 1. NaSMe2. m-CPBA | researchgate.net |

| 2,4-Dichloropyrimidine | 4-Chloro-2-(methylthio)pyrimidine | 4-Chloro-2-(methylsulfonyl)pyrimidine | 1. NaSMe2. m-CPBA | researchgate.net |

The sulfonyl group acts as an excellent leaving group, making these compounds effective reagents for applications such as the arylation of cysteine residues in proteins. psu.edu The synthesis of pyrimidine derivatives bearing a sulfamide (B24259) group has also been described as a strategy for developing compounds with potential biological activity. google.comgoogle.com

Theoretical and Computational Studies of 2 Methoxy 5 Methylsulfonyl Pyridine and Analogues

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, enabling the detailed study of molecular systems. For substituted pyridines, these calculations help in understanding how different functional groups influence the geometry and electronic nature of the heterocyclic ring.

The geometry of 2-Methoxy-5-(methylsulfonyl)pyridine is determined by the interplay of the pyridine (B92270) ring's aromaticity and the steric and electronic effects of its substituents. DFT calculations, often using functionals like B3LYP with basis sets such as cc-pVTZ, are employed to find the most stable (lowest energy) three-dimensional structure of the molecule. researchgate.net

For analogous molecules like 2-methoxy-4-methyl-5-nitropyridine, the pyridine ring is expected to be largely planar. researchgate.net The conformational preference of the methoxy (B1213986) group is a key aspect of the molecule's structure. The methyl group of the methoxy substituent can be oriented either in the plane of the pyridine ring (syn or anti-periplanar) or out of the plane. In many methoxy-substituted aromatic compounds, a planar conformation is favored due to stabilizing interactions between the oxygen lone pair and the ring's π-system.

The methylsulfonyl group (-SO₂CH₃) also has specific conformational preferences. The geometry around the sulfur atom is tetrahedral, and the orientation of this group relative to the pyridine ring is determined by rotations around the C-S bond. Potential energy surface (PES) scans are computational methods used to explore these rotational barriers and identify the most stable conformers. tandfonline.com The interplay between the methoxy and methylsulfonyl groups will dictate the final, lowest-energy conformation of the entire molecule.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyridine Analogue (2-chloro-5-nitropyridine) Note: Data for the specific title compound is not available in the searched literature. This table for a related structure is provided for illustrative purposes.

| Parameter | Bond | Value (HF/6-311++G(d,p)) | Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C2-Cl | 1.731 | 1.751 |

| C5-N(O₂) | 1.472 | 1.485 | |

| N1-C2 | 1.332 | 1.340 | |

| C5-C6 | 1.381 | 1.389 | |

| Bond Angle (°) | N1-C2-C3 | 123.4 | 123.2 |

| C4-C5-C6 | 118.2 | 118.4 | |

| C4-C5-N(O₂) | 118.9 | 118.7 | |

| Source: Adapted from computational studies on 2-chloro-5-nitropyridine (B43025). researchgate.net |

The electronic nature of this compound is significantly influenced by its substituents. The methoxy group is a classical electron-donating group (EDG) through resonance, while the methylsulfonyl group is a strong electron-withdrawing group (EWG) through both induction and resonance. DFT calculations are used to quantify these effects through various descriptors.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com

For a molecule like this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing methylsulfonyl group will lower the energy of the LUMO. researchgate.netresearchgate.net The distribution of these orbitals is also affected; the HOMO is likely to have significant density on the pyridine ring and the methoxy group, whereas the LUMO density will be concentrated around the pyridine ring and the electron-withdrawing sulfonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. aimspress.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com In a study on the analogous 2-chloro-5-nitropyridine, the HOMO-LUMO gap was calculated to be significant, indicating a stable molecule. researchgate.netresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies (eV) for an Analogue Compound (2-chloro-5-nitropyridine) Note: This data is for an analogue and serves as an example of typical values.

| Computational Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| B3LYP/6-311++G(d,p) | -7.98 | -3.53 | 4.45 |

| Source: Adapted from computational studies on 2-chloro-5-nitropyridine. researchgate.net |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. They illustrate the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). These maps are useful for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map is expected to show the most negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group, making these the primary sites for electrophilic attack or coordination with positive ions. researchgate.netmdpi.com The hydrogen atoms, particularly those on the pyridine ring and the methyl groups, would exhibit positive electrostatic potential. This detailed charge mapping helps in understanding intermolecular interactions. researchgate.net

Fukui functions are local reactivity descriptors derived from DFT that help predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.com The function quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. faccts.de

The site for nucleophilic attack is predicted by the f+ value, which relates to the LUMO density. For this compound, the carbon atoms attached to the electron-withdrawing sulfonyl group and potentially other positions on the pyridine ring would be likely sites.

The site for electrophilic attack is predicted by the f- value, which is related to the HOMO density. The nitrogen atom of the pyridine ring is a highly probable site for electrophilic attack. mdpi.com

Condensed Fukui functions are often used to assign these reactivity indices to specific atoms within the molecule, providing a ranked list of reactive sites. scm.com

Aromaticity is a key concept describing the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. Various indices have been developed to quantify aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index. nih.gov It evaluates the deviation of bond lengths within a ring from an ideal aromatic system (like benzene, for which HOMA = 1). A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic or bond-alternating system.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction and greater charge delocalization.

For molecules like this compound, NBO analysis can elucidate the electronic interplay between the electron-donating methoxy group (-OCH3), the electron-withdrawing methylsulfonyl group (-SO2CH3), and the pyridine ring. The methoxy group, with its lone pairs on the oxygen atom, acts as a donor, while the sulfonyl group and the electronegative nitrogen in the pyridine ring act as acceptors.

A hypothetical NBO analysis for this compound would likely reveal the following key interactions:

LP(O) → π(C-C)* of the pyridine ring: This interaction signifies the donation of electron density from the oxygen lone pairs of the methoxy group to the pyridine ring, contributing to its electron-rich character.

π(C-C) → π(C-C)* within the pyridine ring: These interactions indicate the delocalization of π-electrons within the aromatic system.

LP(N) → σ(C-S)*: Interaction between the lone pair of the pyridine nitrogen and the anti-bonding orbital of the C-S bond in the sulfonyl group.

The stabilization energies associated with these interactions provide a quantitative measure of the electronic delocalization and the push-pull effect of the substituent groups.

Table 1: Hypothetical Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

| LP (O1) | π* (C2-N1) | High | Intramolecular Charge Transfer |

| LP (O1) | π* (C5-C6) | Moderate | Intramolecular Charge Transfer |

| π (C2-C3) | π* (C5-C6) | Moderate | π-conjugation |

| π (C5-C6) | σ* (S1-O2) | Low | Hyperconjugation |

Note: The data in this table is illustrative and not based on specific experimental or computational results for this compound.

Computational Vibrational Spectroscopy Simulation (FT-IR, FT-Raman) and Comparison with Experimental Data

Computational vibrational spectroscopy, typically performed using Density Functional Theory (DFT), is a valuable tool for predicting the infrared (IR) and Raman spectra of molecules. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimentally observed spectral bands to specific molecular motions. This comparison between theoretical and experimental spectra helps in confirming the molecular structure and understanding the vibrational modes. acs.orgresearchgate.netresearchgate.netnih.govcdnsciencepub.com

For this compound, a DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) would predict the vibrational frequencies associated with the stretching, bending, and torsional motions of its constituent atoms. researchgate.net

Key vibrational modes expected for this molecule include:

Pyridine ring vibrations : C-H stretching, C-C and C-N stretching, and ring breathing modes.

Methylsulfonyl group vibrations : Asymmetric and symmetric S=O stretching, S-C stretching, and CH3 rocking and stretching modes.

Methoxy group vibrations : C-O stretching, and CH3 asymmetric and symmetric stretching and bending modes.

Studies on similar pyridine derivatives have shown excellent agreement between the calculated and experimental FT-IR and FT-Raman spectra after applying a scaling factor to the computed frequencies to account for anharmonicity and other theoretical approximations. researchgate.net

Table 2: Predicted vs. Experimental Vibrational Frequencies for an Analogous Compound, 2-chloro-4-(trifluoromethyl) pyridine researchgate.net

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) |

| C-H stretching | 3080 | 3085 | 3082 |

| C=N stretching | 1660 | 1655 | 1658 |

| C=C stretching | 1610 | 1610 | 1608 |

| CF₃ symmetric stretching | 1150 | 1152 | 1148 |

| C-Cl stretching | 780 | 778 | 782 |

This table presents data for an analogous compound to illustrate the comparison between experimental and computational vibrational spectroscopy.

Energy Framework Computations for Understanding Crystal Lattice Stability and Intermolecular Forces

Energy framework computations are a visual and quantitative method used to analyze the intermolecular interactions within a crystal lattice. This approach, often implemented in software like CrystalExplorer, calculates the pairwise interaction energies between a central molecule and its neighbors and represents them graphically. The resulting "energy framework" provides a clear picture of the supramolecular architecture and the dominant forces responsible for the crystal's stability. rsc.orgresearchgate.netnih.govcrystalexplorer.net

The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and exchange-repulsion. By visualizing these energy components, one can understand the nature of the intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.com

For a molecular crystal of this compound, energy framework analysis would reveal the topology and strength of the intermolecular interactions. The cylinders in the framework diagram connect the centroids of interacting molecules, with the radius of the cylinder proportional to the magnitude of the interaction energy. This allows for an intuitive understanding of the crystal packing and the anisotropy of the intermolecular forces, which in turn influences the material's mechanical properties. rsc.orgcrystalexplorer.net

While specific energy framework computations for this compound were not found, this methodology is broadly applicable to organic molecular crystals and would be instrumental in understanding its solid-state properties. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Simulated UV-Vis Spectra and Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. It allows for the simulation of UV-Vis absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. youtube.commdpi.com A comparison of the simulated spectrum with the experimental one can help in understanding the nature of the electronic transitions, such as n→π* or π→π* transitions. researchgate.net

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the intramolecular charge transfer characteristics upon electronic excitation.

In a molecule with donor (-OCH3) and acceptor (-SO2CH3) groups, the HOMO is often localized on the donor and the pyridine ring, while the LUMO is localized on the acceptor and the ring. The HOMO-LUMO transition, therefore, corresponds to an intramolecular charge transfer from the donor to the acceptor.

Studies on various pyridine derivatives have demonstrated the accuracy of TD-DFT in predicting their UV-Vis spectra. ijcce.ac.irresearchgate.net

Table 3: Simulated UV-Vis Spectral Data for an Analogous Pyridine Derivative using TD-DFT

| Compound | Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Major Contribution |

| trans-4-(m-cyanostyryl)pyridine | Gas Phase | 307.2 | 304 | HOMO → LUMO (π→π) |

| 2-styrylpyridine | Gas Phase | 314.5 | - | HOMO → LUMO (π→π) |

This table presents data for analogous compounds to illustrate the application of TD-DFT in simulating UV-Vis spectra. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are frequently employed to predict the NLO properties of molecules. The key parameters that determine a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). ias.ac.injournaleras.com

Molecules with significant NLO properties often possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. This compound, with its electron-donating methoxy group and electron-withdrawing methylsulfonyl group attached to the π-conjugated pyridine ring, fits this structural motif.

DFT calculations can provide reliable estimates of the hyperpolarizability of such molecules. A large value of the first-order hyperpolarizability (β) is indicative of a strong NLO response. For comparison, the calculated β value is often benchmarked against that of a standard NLO material like urea.

Computational studies on analogous pyridine derivatives have shown that they can exhibit significant NLO properties. researchgate.netias.ac.injournaleras.com

Table 4: Calculated NLO Properties for an Analogous Compound, 5-(trifluoromethyl)pyridine-2-thiol, using DFT (B3LYP/6-311+G(d,p)) journaleras.com

| Property | Calculated Value |

| Dipole Moment (μ) (Debye) | 3.38 D |

| Mean Polarizability (α) (esu) | 1.13 x 10⁻²³ |

| First Hyperpolarizability (β) (esu) | 3.19 x 10⁻³¹ |

This table presents data for an analogous compound to illustrate the prediction of NLO properties. The β value is significantly larger than that of urea, suggesting a promising NLO response.

Chemical Reactivity and Transformation Studies of 2 Methoxy 5 Methylsulfonyl Pyridine

Nucleophilic Substitution Reactions Involving the Methylsulfonyl Group

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for electron-deficient aromatic systems like pyridine (B92270). wikipedia.org The reaction proceeds via an addition-elimination mechanism, wherein a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of strong electron-withdrawing groups is crucial for stabilizing this intermediate and facilitating the reaction. wikipedia.orgmasterorganicchemistry.com

The methylsulfonyl (–SO2CH3) group is a powerful electron-withdrawing substituent that significantly activates the pyridine ring toward nucleophilic attack by lowering its electron density. This activation is a key prerequisite for any SNAr reaction.

For a substituent to function as a leaving group in an SNAr reaction, it must be able to depart from the Meisenheimer complex and be stable on its own. The methylsulfinate anion (CH3SO2⁻), the would-be conjugate base of methanesulfinic acid, is stabilized by resonance, making the methylsulfonyl group a competent leaving group in principle. In various aromatic systems, sulfonyl groups have been shown to act as leaving groups, being displaced by a range of nucleophiles.

However, in the context of pyridine chemistry, the regiochemical outcome of SNAr is predominantly controlled by the ring nitrogen. Nucleophilic attack is overwhelmingly favored at the C2 (ortho) and C4 (para) positions, as the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. youtube.com Attack at the C3 or C5 (meta) positions does not allow for this crucial stabilization, making the corresponding intermediate significantly higher in energy and the reaction kinetically disfavored. youtube.com

In 2-Methoxy-5-(methylsulfonyl)pyridine, the methylsulfonyl group is at the C5 position. A direct nucleophilic attack at C5 to displace the methylsulfonyl group is therefore electronically disfavored under standard SNAr conditions. Instead, the primary role of the C5-methylsulfonyl group is to act as a potent activating group, further reducing the electron density of the entire ring system and enhancing the electrophilicity of the C2, C4, and C6 positions for potential nucleophilic attack. Kinetic studies on the analogous 2-methoxy-5-nitropyridine (B154726) show that nucleophilic substitution occurs at the C2 position, displacing the methoxy (B1213986) group, which serves as the leaving group. researchgate.net This highlights the directing influence of the pyridine nitrogen, which overrides the position of the activating group in determining the site of substitution.

As established, the regioselectivity of nucleophilic attack on the this compound ring is governed by the inherent electronic properties of the pyridine system. The most probable sites for nucleophilic substitution are the positions ortho and para to the ring nitrogen (C2, C4, and C6).

Attack at C2: This position is activated by the ring nitrogen (ortho) and bears the methoxy group, a viable leaving group. The powerful electron-withdrawing effect of the C5-methylsulfonyl group enhances the electrophilicity of the C2 carbon, making it a prime target for nucleophilic displacement of the methoxy group. Reactions with strong nucleophiles like secondary amines or alkoxides would be expected to proceed at this position. researchgate.net

Attack at C4 and C6: These positions are also electronically activated (para and ortho to the nitrogen, respectively). However, they bear hydrogen atoms, meaning a substitution reaction would have to proceed via a hydride displacement (a Chichibabin-type reaction) or require a prior functionalization step.

The substrate scope for nucleophiles is broad for highly activated pyridine systems and typically includes alkoxides, phenoxides, thiolates, and amines. The reaction's success and rate depend on the nucleophilicity of the attacking species and the stability of the leaving group. In this specific molecule, the methoxy group at the more electronically favored C2 position is the most likely leaving group in an SNAr reaction.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on pyridine is significantly more challenging than on benzene. The pyridine nitrogen atom has two effects: it deactivates the ring toward electrophilic attack through its inductive electron-withdrawing effect, and under the strongly acidic conditions typical for EAS (e.g., nitration, sulfonation), it becomes protonated, forming a pyridinium (B92312) ion. youtube.com This further and powerfully deactivates the ring.

When EAS reactions on pyridine do occur, they require harsh conditions and proceed with substitution at the C3 and C5 positions (meta to the nitrogen). youtube.comutexas.edu In this compound, the directing effects of the existing substituents must be considered:

Pyridine Nitrogen: Deactivating and meta-directing (to C3 and C5).

2-Methoxy Group: Activating and ortho-, para-directing (to C3 and C5, though C5 is blocked). The activating nature of this group can help to overcome the inherent unreactivity of the pyridine ring.

5-Methylsulfonyl Group: Strongly deactivating and meta-directing (to C3).

Remarkably, all directing influences converge on the C3 position. The methoxy group activates C3, while both the ring nitrogen and the sulfonyl group direct incoming electrophiles to this same position. Therefore, any successful electrophilic aromatic substitution on this substrate is expected to be highly regioselective, yielding the C3-substituted product. For instance, nitration using nitric acid and sulfuric acid would be predicted to yield 2-Methoxy-3-nitro-5-(methylsulfonyl)pyridine. masterorganicchemistry.comlibretexts.org

Further Functionalization Strategies on the Pyridine Core

Beyond classical substitution reactions, modern synthetic methods offer powerful tools for modifying the pyridine scaffold.

Direct C-H functionalization has become a paramount strategy in organic synthesis for its atom and step economy. rsc.org However, the selective functionalization of C-H bonds in electron-deficient heterocycles like pyridine remains a formidable challenge. rsc.orgnih.gov The inherent reactivity often favors the C2 position due to its acidity and proximity to the nitrogen atom, which can act as a directing group. nih.govosti.gov

For this compound, the C2 and C5 positions are substituted, leaving the C3, C4, and C6 positions available for C-H functionalization.

C6-Position: Being ortho to the nitrogen, this position is a potential site for metal-catalyzed C-H activation, where the nitrogen atom can coordinate to the metal center and direct functionalization.

C4-Position: As the para position, it is electronically distinct and can be targeted by specific catalytic systems, although this is often more difficult than C2 functionalization.

C3-Position: This position is adjacent to the methoxy group. Directed metalation strategies could potentially utilize the oxygen of the methoxy group to direct a catalyst to functionalize the C3-H bond.

The strongly deactivating methylsulfonyl group makes radical-based C-H functionalization, such as Minisci-type reactions, a plausible strategy. These reactions work well for electron-deficient heteroarenes, although controlling regioselectivity among the C3, C4, and C6 positions would be a key challenge, influenced by both steric and electronic factors. sigmaaldrich.com

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a halogenated derivative of this compound is required as a substrate. The reactivity in these couplings is highly dependent on the position of the halogen. Halogens at the C4 or C6 positions are highly activated toward oxidative addition into the palladium(0) catalyst due to their para and ortho relationship to the electron-withdrawing ring nitrogen. A halogen at the C3 position would be considerably less reactive.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. libretexts.org A hypothetical 4-bromo-2-methoxy-5-(methylsulfonyl)pyridine would be an excellent substrate for Suzuki coupling with various aryl- or vinylboronic acids to generate more complex biaryl structures. nih.govnih.gov

| Pyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-2-methoxy-5-(methylsulfonyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | ~85-95 | researchgate.nettcichemicals.com |

| 6-Chloro-2-methoxy-5-(methylsulfonyl)pyridine | 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | ~80-90 | libretexts.org |

| 4-Iodo-2-methoxy-5-(methylsulfonyl)pyridine | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | ~90-98 | nih.gov |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org This method would allow for the introduction of alkynyl moieties onto the pyridine ring, creating valuable synthons for further transformations. nih.govorganic-chemistry.org

| Pyridine Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Iodo-2-methoxy-5-(methylsulfonyl)pyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | ~88-96 | wikipedia.orgmdpi.com |

| 6-Bromo-2-methoxy-5-(methylsulfonyl)pyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | ~85-92 | libretexts.org |

| 4-Bromo-2-methoxy-5-(methylsulfonyl)pyridine | 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | ~80-90 | nih.gov |

Dearomatization Reactions of Activated Pyridines for Synthesizing Dihydropyridine (B1217469) Analogues

The dearomatization of pyridines is a significant transformation in organic synthesis, providing access to partially or fully saturated nitrogen-containing heterocycles that are prevalent in pharmaceuticals and natural products. Pyridine is an electron-deficient aromatic ring, which makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. The presence of a methylsulfonyl group at the 5-position and a methoxy group at the 2-position of this compound significantly influences its reactivity towards dearomatization.

The methylsulfonyl group is a strong electron-withdrawing group, which substantially reduces the electron density of the pyridine ring, thereby activating it for nucleophilic attack. This activation is crucial for overcoming the inherent aromatic stability of the pyridine ring. The methoxy group, while capable of donating electron density through resonance, also exhibits an inductive electron-withdrawing effect. The interplay of these electronic factors makes the pyridine ring in this compound susceptible to dearomatization reactions.

Several strategies have been developed for the dearomatization of electron-deficient pyridines, which are applicable to this compound for the synthesis of dihydropyridine analogues. These methods often involve the addition of a nucleophile to the pyridine ring, followed by various transformations.

One common approach is the activation of the pyridine nitrogen, for instance, by N-alkylation or N-acylation, to form a pyridinium salt. This further enhances the electrophilicity of the ring, facilitating nucleophilic attack. For this compound, this would involve reaction with an alkyl halide or an acyl chloride to form the corresponding N-substituted pyridinium salt, which can then react with a wide range of nucleophiles to yield dihydropyridine derivatives.

Another strategy involves the direct addition of strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds), to the activated pyridine ring. The regioselectivity of such additions is governed by the electronic and steric properties of the substituents on the pyridine ring.

The following table summarizes some potential dearomatization reactions for activated pyridines, which could be adapted for this compound.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Activation followed by Nucleophilic Addition | 1. Activating agent (e.g., R-X, Ac-Cl)2. Nucleophile (e.g., Nu-) | N-Substituted Dihydropyridines |

| Direct Nucleophilic Addition | Strong Nucleophile (e.g., R-MgBr, R-Li) | Dihydropyridines |

| Reductive Dearomatization | Reducing agents (e.g., NaBH4, H2/Catalyst) | Tetrahydro- or Piperidine derivatives |

| Cycloaddition Reactions | Dienes or Dipoles | Fused or Bridged Heterocycles |

This table presents generalized reaction types and not specific experimental results for this compound.

The synthesis of dihydropyridines from imines and alkynes via C-H activation represents another modern approach that could potentially be explored for creating complex dihydropyridine structures. nih.govnih.gov

Quantitative Structure-Reactivity Relationships: Influence of Substituent Electronic Effects on Reaction Kinetics and Thermodynamics

Quantitative Structure-Reactivity Relationships (QSRR) are essential tools for understanding and predicting the reactivity of organic molecules. In the context of this compound, QSRR studies can elucidate the influence of the methoxy and methylsulfonyl substituents on the kinetics and thermodynamics of its chemical transformations. The electronic effects of these substituents are paramount in determining the reactivity of the pyridine ring, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The reactivity of substituted pyridines in SNAr reactions can often be correlated with the electronic properties of the substituents, which can be quantified using parameters like Hammett constants (σ). The methylsulfonyl group (-SO2Me) is a powerful electron-withdrawing group with a large positive σ value, indicating its ability to stabilize the negative charge developed in the Meisenheimer complex intermediate of an SNAr reaction. This stabilization lowers the activation energy of the reaction, thus increasing the reaction rate.

The kinetics of nucleophilic aromatic substitution reactions of pyridines bearing electron-withdrawing groups have been studied, and linear free-energy relationships, such as the Hammett equation, are often applied to correlate reaction rates with substituent constants. researchgate.net

The general form of the Hammett equation is:

log(k/k0) = ρσ

where:

k is the rate constant for the substituted pyridine.

k0 is the rate constant for the unsubstituted pyridine.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

The following table illustrates the typical electronic effects of the substituents present in this compound and their expected influence on the rate of a hypothetical nucleophilic aromatic substitution reaction.

| Substituent | Position | Inductive Effect | Resonance Effect | Hammett Constant (σp) | Expected Effect on SNAr Rate |

| Methoxy (-OCH3) | 2 | -I (withdrawing) | +M (donating) | -0.27 | Rate decreasing (if resonance dominates) |

| Methylsulfonyl (-SO2CH3) | 5 | -I (withdrawing) | -M (withdrawing) | +0.72 | Rate increasing |

Note: The Hammett constants are for the para position and are used here for illustrative purposes to show the general electronic nature of the groups. The actual effect will depend on the specific reaction and the position of the substituent.

Thermodynamically, the electron-withdrawing methylsulfonyl group stabilizes the final product of a nucleophilic addition or substitution reaction by delocalizing the negative charge if a formal negative charge resides on the ring in the product or a key intermediate. This stabilization would shift the equilibrium towards the product side, making the reaction more thermodynamically favorable.

Computational chemistry, including Density Functional Theory (DFT), can be employed to calculate molecular descriptors such as LUMO (Lowest Unoccupied Molecular Orbital) energy and molecular electrostatic potential (ESP). chemrxiv.org These descriptors can provide a more nuanced understanding of reactivity. For an SNAr reaction, a lower LUMO energy of the pyridine electrophile generally correlates with a faster reaction rate, as it indicates a greater ease of accepting electrons from a nucleophile. The strong electron-withdrawing nature of the methylsulfonyl group is expected to significantly lower the LUMO energy of this compound.

Applications in Synthetic Organic Chemistry and Material Science

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

2-Methoxy-5-(methylsulfonyl)pyridine serves as a valuable synthetic intermediate due to its inherent chemical functionalities. The pyridine (B92270) ring, an electron-deficient heterocycle, is further activated by the potent electron-withdrawing nature of the methylsulfonyl group at the 5-position. This electronic feature makes the ring susceptible to certain types of chemical transformations. Conversely, the methoxy (B1213986) group at the 2-position can act as a leaving group in nucleophilic aromatic substitution reactions, providing a direct pathway for introducing new functional groups at that position.

The strategic importance of pyridine-based building blocks is well-established in the synthesis of new drugs, agrochemicals, and other functional materials. nih.gov The careful selection and modification of such fundamental blocks are crucial, as the diversity and complex functions of a final material often arise from the innate properties of its constituent parts. semanticscholar.org The presence of both an electron-donating group (methoxy) and a strong electron-withdrawing group (methylsulfonyl) on the same pyridine scaffold offers chemists a versatile tool for constructing intricate molecular architectures. For instance, aryl bromides containing methylsulfonyl groups have been shown to be effective reagents in cross-coupling reactions for the etherification of phenols, highlighting the utility of the sulfonyl group in facilitating bond formation. acs.org

Table 1: Analysis of Functional Groups in this compound for Synthetic Transformations

| Functional Group | Position | Electronic Effect | Potential Synthetic Utility |

| Pyridine Nitrogen | 1 | Lewis Basic, Electron Withdrawing | Coordination to metals, Alkylation, N-oxide formation |

| Methoxy (-OCH₃) | 2 | Electron Donating (Resonance) | Nucleophilic aromatic substitution (as a leaving group) |

| Methylsulfonyl (-SO₂CH₃) | 5 | Strongly Electron Withdrawing | Activation of the pyridine ring for nucleophilic attack |

Precursor for Novel Heterocyclic Scaffolds and Chemical Libraries

The development of new heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Pyridine derivatives are frequently used as starting materials for the synthesis of fused ring systems and other novel scaffolds. nih.govbeilstein-journals.orgresearchgate.net this compound is a suitable precursor for generating libraries of compounds for biological screening due to its modifiable structure.

The synthesis of fused pyridine building blocks is a valuable strategy for creating diverse molecular libraries. whiterose.ac.uk For example, imidazo[1,2-a]pyridine (B132010) scaffolds, which have been investigated for anti-mycobacterial activity, are synthesized from substituted 2-aminopyridines. nih.gov While not a direct precursor, the methoxy group of this compound could potentially be converted to an amino group, thus providing entry into this class of compounds. Similarly, the synthesis of pyrazolopyridine derivatives has been explored for potential neuroprotective applications, demonstrating the therapeutic relevance of scaffolds derived from pyridine precursors. nih.govnih.gov The ability to use such building blocks in high-throughput synthesis allows for the accelerated design and discovery of novel lead compounds for drug discovery projects. whiterose.ac.uk

Utility in Ligand Design and Coordination Chemistry for Transition Metal Complexes

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with transition metals. core.ac.uk The field of medicinal inorganic chemistry leverages the unique properties of metal ions in drug design, and transition metal complexes are vital in catalysis and materials science. repec.org The electronic properties of the pyridine ligand can be finely tuned by its substituents, which in turn influences the characteristics of the resulting metal complex.

In this compound, the substituents play a critical role. The methoxy group is electron-donating, while the methylsulfonyl group is strongly electron-withdrawing. This latter group significantly reduces the electron density of the pyridine ring, thereby decreasing the basicity of the nitrogen atom. This modulation of ligand strength affects the stability, reactivity, and photophysical properties of the transition metal complex. nih.gov For example, Schiff base ligands derived from substituted pyridines have been used to form complexes with copper(II) and zinc(II), which are studied for their biological activities. nih.gov The design of such ligands is crucial, as the coordination environment dictates the complex's geometry and electronic structure, which are key to its function. digitellinc.comresearchgate.net

Table 2: Influence of Substituents on Pyridine Ligand Properties

| Substituent | Electronic Effect on Pyridine Ring | Predicted Impact on Nitrogen Basicity | Consequence for Metal Complex |

| Methoxy (-OCH₃) | Electron-donating (by resonance) | Increase | Stronger metal-ligand bond |

| Methylsulfonyl (-SO₂CH₃) | Strongly electron-withdrawing | Decrease | Weaker metal-ligand bond, altered redox potential |

Exploration in Functional Materials Research (e.g., optical devices, electronic materials)

Pyridine-containing molecules are actively researched for their applications in functional materials, owing to their unique electronic and photophysical properties. nih.gov These properties can be tailored through synthetic modification, making them suitable for use in optical and electronic devices like organic light-emitting devices (OLEDs) and solar cells. researchgate.netresearchgate.net

Derivatives of 2-methoxypyridine (B126380) have been synthesized and studied for their liquid crystalline and photophysical properties. rsc.org The presence of both electron-donating and electron-withdrawing groups on an aromatic core, as seen in this compound, can create a molecular dipole and lead to desirable optical characteristics. Such "push-pull" systems are often investigated for applications in nonlinear optics. nih.gov Nicotinonitrile derivatives, which share the substituted pyridine core, are known for their distinctive photophysical properties and potential use in fluorescent molecular switches and OLEDs. nih.gov Furthermore, conjugated polymers incorporating methoxy-substituted phenylene rings have been studied for their optical properties and application in photovoltaic cells, where they can act as hole-conductors and sensitizers. researchgate.netresearchgate.net The specific combination of functional groups in this compound makes it an intriguing candidate for incorporation into more complex systems for materials science research.

Q & A

Basic: What are the recommended synthetic routes for 2-Methoxy-5-(methylsulfonyl)pyridine, and what are the critical reaction parameters?

A viable route involves sequential functionalization of the pyridine ring. First, introduce the methoxy group via nucleophilic substitution (e.g., using methanol under basic conditions). Next, sulfonate the 5-position using methylsulfonyl chloride or a sulfonating agent like fuming sulfuric acid. Critical parameters include:

- Temperature control : Exothermic sulfonation reactions require cooling (0–5°C) to avoid side reactions .

- Catalyst selection : Lewis acids (e.g., AlCl₃) may enhance regioselectivity .

- Purification : Column chromatography or recrystallization (e.g., from ethanol/water) ensures purity. Yields for analogous pyridine sulfonates range from 60–75% under optimized conditions .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (R36/37/38) .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors (WGK Germany: 3) .

- First aid : For accidental ingestion, rinse mouth with water and seek medical attention (R22, S26) .

- Disposal : Collect waste in sealed containers labeled as hazardous (Hazard Class: IRRITANT) .

Advanced: How can researchers address challenges in the regioselective introduction of the methylsulfonyl group onto the pyridine ring?

Regioselectivity is influenced by directing effects and reaction conditions:

- Electrophilic substitution : The methoxy group at position 2 directs sulfonation to the para (5) position. Use meta-directing blocking groups if ortho/para selectivity is undesired .

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 80% in 30 minutes for similar sulfonates) .

- Monitoring intermediates : Employ LC-MS or TLC to track sulfonation progress and minimize over-reaction .

Advanced: What analytical techniques are most effective for characterizing the purity and structure of this compound?

- HPLC-UV : Quantify purity (>98%) using a C18 column and acetonitrile/water mobile phase .

- NMR spectroscopy : Confirm substitution patterns (¹H NMR: methoxy singlet at δ 3.8–4.0 ppm; ¹³C NMR: sulfonyl carbon at δ 44–46 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₇H₈NO₃S: 202.0274) .

- Melting point analysis : Compare observed values (e.g., 115–119°C) to literature data .

Basic: What are the key physicochemical properties of this compound that influence its reactivity and stability?

- LogP : ~1.96 (moderate lipophilicity, suitable for cell permeability in biological assays) .

- Polar surface area (PSA) : 78.05 Ų (indicates hydrogen-bonding potential) .

- Thermal stability : Decomposes above 200°C; store at 2–8°C in amber vials to prevent photodegradation .

- Solubility : Soluble in DMSO (≥50 mg/mL) and methanol, sparingly soluble in water .

Advanced: How can computational chemistry aid in predicting the reactivity or interaction of this compound in drug discovery?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .